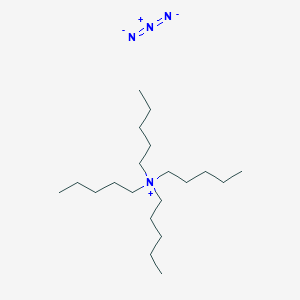
Tetrapentylammonium azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapentylammonium azide is a quaternary ammonium compound with the chemical formula (C_{20}H_{44}N_4). It is a member of the organic azide family, known for its high reactivity and versatility in various chemical reactions. This compound is particularly notable for its use in organic synthesis and material sciences due to its ability to release nitrogen gas upon decomposition, making it a valuable reagent in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapentylammonium azide can be synthesized through a liquid-liquid ion exchange process. This involves dissolving tetrapentylammonium bromide in a polar, water-immiscible solvent such as methylene chloride and then contacting it with a saturated solution of sodium azide. The reaction proceeds as follows:
[ \text{(C}5\text{H}{11}\text{)}_4\text{NBr} + \text{NaN}_3 \rightarrow \text{(C}5\text{H}{11}\text{)}_4\text{NN}_3 + \text{NaBr} ]
The organic layer containing this compound is then separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure efficient separation and purification of the product. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain product quality and safety.
Chemical Reactions Analysis
Types of Reactions: Tetrapentylammonium azide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azide ion replaces a leaving group in an organic molecule.
Cycloaddition Reactions:
Oxidation and Reduction Reactions: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides and proceeds under mild conditions in polar solvents.
Cycloaddition: Often catalyzed by copper(I) salts in the presence of a base, such as sodium ascorbate, in a polar solvent like water or dimethyl sulfoxide.
Major Products:
1,2,3-Triazoles: Formed from cycloaddition reactions with alkynes.
Substituted Azides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Tetrapentylammonium azide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocycles and as a catalyst in click chemistry reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other markers.
Medicine: Investigated for its potential in drug discovery, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and materials with enhanced properties, such as increased thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of tetrapentylammonium azide is context-dependent and varies with the specific reaction it is employed in. Generally, it acts as a source of highly reactive azide ions, which can participate in various chemical transformations. In cycloaddition reactions, the azide ion reacts with an alkyne to form a 1,2,3-triazole ring, releasing nitrogen gas in the process. This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring .
Comparison with Similar Compounds
Tetrapentylammonium Bromide: Used as a precursor in the synthesis of tetrapentylammonium azide.
Tetrabutylammonium Azide: Another quaternary ammonium azide with similar reactivity but different alkyl chain lengths.
Tetrapentylammonium Chloride: Used in ion-pair chromatography and other analytical applications.
Uniqueness: this compound is unique due to its longer alkyl chains, which can influence its solubility and reactivity compared to other quaternary ammonium azides. This makes it particularly useful in specific applications where these properties are advantageous .
Properties
CAS No. |
113369-01-0 |
|---|---|
Molecular Formula |
C20H44N4 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
tetrapentylazanium;azide |
InChI |
InChI=1S/C20H44N.N3/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;1-3-2/h5-20H2,1-4H3;/q+1;-1 |
InChI Key |
HPMIQQKDFAVGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.[N-]=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















